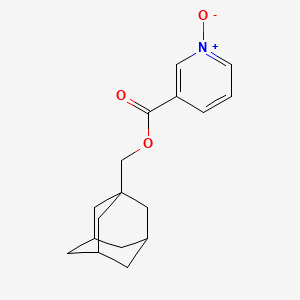

1-Adamantylmethyl nicotinate N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

64140-44-9 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

1-adamantylmethyl 1-oxidopyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C17H21NO3/c19-16(15-2-1-3-18(20)10-15)21-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2 |

InChI Key |

MRJWLNMHQYXDKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=C[N+](=CC=C4)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Adamantylmethyl Nicotinate N Oxide and Analogous Compounds

Esterification Strategies for Nicotinate (B505614) Derivatives

The initial step in the synthesis of 1-Adamantylmethyl nicotinate N-oxide is the formation of the 1-Adamantylmethyl nicotinate ester. This can be achieved through several esterification methods, including direct esterification and transesterification.

Direct Esterification Approaches for Nicotinic Acid Esters

Direct esterification involves the reaction of nicotinic acid with an alcohol in the presence of an acid catalyst. A common method for synthesizing simple alkyl nicotinates, such as methyl nicotinate, is the Fischer-Speier esterification. This involves refluxing nicotinic acid with an excess of the corresponding alcohol, like methanol (B129727), in the presence of a strong acid catalyst such as concentrated sulfuric acid. unishivaji.ac.inresearchgate.net The reaction is typically heated for several hours to drive the equilibrium towards the product. unishivaji.ac.in Another approach involves the use of thionyl chloride in methanol at low temperatures, followed by heating. researchgate.net

For the synthesis of bulkier esters like 1-Adamantylmethyl nicotinate, direct esterification would involve reacting nicotinic acid with 1-adamantylmethanol under similar acidic conditions. However, the steric hindrance of the bulky 1-adamantylmethyl group can significantly slow down the reaction rate compared to smaller, unhindered alcohols.

| Method | Reactants | Catalyst | Conditions | Typical Yield |

| Fischer-Speier Esterification | Nicotinic acid, Methanol | Concentrated H₂SO₄ | Reflux | 70% unishivaji.ac.in |

| Thionyl Chloride Method | Isonicotinic acid, Methanol | SOCl₂ | 0 °C to 50 °C | Not specified researchgate.net |

Transesterification Pathways for Nicotinate Ester Formation

Transesterification is an alternative route to nicotinate esters, where an existing ester of nicotinic acid reacts with a different alcohol to form a new ester. google.comgoogleapis.com This method can be catalyzed by either acids or bases. google.comgoogleapis.com Alkaline catalysts, such as sodium methoxide (B1231860) or potassium methoxide, are often employed for the transesterification of C₁-C₄ alkyl nicotinates with other alcohols. google.comgoogle.com

This pathway is particularly useful for introducing bulky or high-boiling alcohols that might be challenging to incorporate via direct esterification. For instance, menthyl nicotinate can be synthesized by the transesterification of a C₁-C₄ alkyl nicotinate with menthol. google.com The reaction is often conducted under a partial vacuum to facilitate the removal of the lower-boiling alcohol byproduct, thereby driving the reaction to completion. google.comgoogleapis.com A similar strategy could be applied for the synthesis of 1-Adamantylmethyl nicotinate, where a simple alkyl nicotinate, like methyl nicotinate, is reacted with 1-adamantylmethanol in the presence of a suitable catalyst.

| Catalyst Type | Examples | Key Features |

| Acid Catalysts | Sulfuric acid, Anhydrous hydrochloric acid | Can be used for transesterification. google.comgoogleapis.com |

| Base Catalysts | Sodium methoxide, Potassium methoxide | Commonly used for transesterification of alkyl nicotinates. google.com |

Considerations for the Introduction of the 1-Adamantylmethyl Moiety

The introduction of the sterically demanding 1-adamantylmethyl group presents specific challenges in esterification reactions. The bulky nature of this substituent can hinder the approach of the alcohol to the carbonyl carbon of the nicotinic acid or its ester, potentially leading to lower reaction rates and yields.

In direct esterification, the steric hindrance may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, which could lead to side reactions. Transesterification might be a more favorable approach as it can be driven to completion by removing the smaller alcohol byproduct. The choice of catalyst is also crucial; for instance, in base-catalyzed transesterification, the formation of the corresponding alkoxide of 1-adamantylmethanol is a key step.

N-Oxidation Chemistry of Pyridine (B92270) Rings

The second crucial step in the synthesis of this compound is the oxidation of the nitrogen atom in the pyridine ring of the 1-Adamantylmethyl nicotinate intermediate. This transformation yields the corresponding N-oxide.

Classical Oxidizing Agent Protocols (e.g., m-CPBA, H₂O₂/AcOH)

A widely used method for the N-oxidation of pyridines is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. arkat-usa.orggoogle.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform. google.comresearchgate.net In some cases, the presence of a base such as potassium carbonate may be required. google.com The oxidation of 3-substituted pyridines with m-CPBA has been shown to give high yields of the corresponding N-oxides. arkat-usa.org

Another classical method involves the use of hydrogen peroxide in glacial acetic acid. chemtube3d.comorgsyn.org This mixture forms peracetic acid in situ, which then acts as the oxidizing agent. This method has been successfully used for the synthesis of nicotinamide-1-oxide from nicotinamide. orgsyn.org Other reagents that have been employed for pyridine N-oxidation include peracetic acid, peroxy triflic acid, and urea-hydrogen peroxide complexes. echemi.com

| Oxidizing Agent | Typical Solvents | Key Features |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Widely used and effective for many pyridine derivatives. arkat-usa.orggoogle.comresearchgate.net |

| Hydrogen Peroxide/Acetic Acid | Glacial Acetic Acid | Forms peracetic acid in situ; a classical and effective method. chemtube3d.comorgsyn.org |

| Other Peroxy Acids | Peracetic acid, Peroxy triflic acid | Offer alternative reactivity profiles. echemi.com |

Metal-Catalyzed N-Oxidation Approaches (e.g., using Rhenium, Manganese catalysts)

In addition to classical methods, metal-catalyzed N-oxidation reactions have been developed, often utilizing hydrogen peroxide as the terminal oxidant in a more environmentally friendly approach. Methyltrioxorhenium (MTO) is an effective catalyst for the N-oxidation of pyridines using 30% aqueous hydrogen peroxide. arkat-usa.org This catalytic system has been shown to give high yields of N-oxides for 3- and 4-substituted pyridines. arkat-usa.org

Other metal-based catalysts, such as those involving vanadium and molybdenum, have also been reported to be effective for the oxidation of pyridines to their N-oxides. rsc.orgrsc.org For example, a vanadium-substituted polyoxometalate has been used as a recyclable catalyst for pyridine oxidation in water. rsc.org These metal-catalyzed systems can offer advantages in terms of milder reaction conditions and improved sustainability.

| Catalyst | Oxidant | Key Features |

| Methyltrioxorhenium (MTO) | Aqueous H₂O₂ | Effective for 3- and 4-substituted pyridines. arkat-usa.org |

| Vanadium-substituted polyoxometalate | Aqueous H₂O₂ | Recyclable catalyst, reaction can be performed in water. rsc.org |

| Keplerate polyoxomolybdate | Aqueous H₂O₂ | Effective and reusable catalyst for pyridine oxidation at room temperature. rsc.org |

Emerging and Green N-Oxidation Methodologies

The transformation of a pyridine nitrogen to its corresponding N-oxide is a critical step in the synthesis of the target molecule. Traditional methods often rely on strong peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which can be hazardous and generate significant waste. nbinno.com Consequently, research has shifted towards more environmentally benign and safer alternatives.

Biocatalytic N-Oxidation: A promising green approach is the use of whole-cell biocatalysts. For instance, microorganisms such as Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine derivatives. nbinno.com This method operates under mild conditions, often in aqueous media, and the high selectivity minimizes the formation of byproducts. nbinno.com The enzymatic machinery within the microorganism provides a self-contained system, eliminating the need for the isolation and purification of enzymes. nbinno.com

Hydrogen Peroxide-Based Systems: Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. Its use in N-oxidation is often facilitated by catalysts to enhance its reactivity. Heteropolyacid catalysts, such as Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), have been shown to effectively catalyze the N-oxidation of pyridine carboxylic acids with H₂O₂. researchgate.net Another common and effective system is the combination of hydrogen peroxide with acetic acid, which forms peracetic acid in situ. abertay.ac.ukgoogle.com The urea-hydrogen peroxide complex (UHP) is a stable, solid source of H₂O₂ that is safer to handle and has been successfully employed for the N-oxidation of electron-deficient pyridines when activated by anhydrides like trifluoroacetic anhydride (B1165640) (TFAA).

The following table summarizes various emerging and green N-oxidation methodologies applicable to pyridine derivatives.

| Oxidant System | Catalyst/Activator | Substrate Example | Solvent | Yield (%) | Reference |

| Hydrogen Peroxide | Burkholderia sp. MAK1 | 3-Methylpyridine | Aqueous | High | nbinno.com |

| Hydrogen Peroxide | Preyssler's Anion | Nicotinic Acid | Water | Good | researchgate.net |

| Hydrogen Peroxide | Acetic Acid | 4-Methoxypyridine | Acetic Acid | 94% | google.com |

| Urea-Hydrogen Peroxide | Trifluoroacetic Anhydride | Electron-poor pyridines | CH₂Cl₂ or CH₃CN | Good | Not specified |

| m-CPBA | None | 3-Chloropyridine | Dichloromethane | Not specified | google.com |

Convergent Synthesis of this compound

Route A: Esterification followed by N-Oxidation

Synthesis of 1-Adamantanemethanol: This key intermediate can be prepared from 1-adamantanecarboxylic acid. The carboxylic acid is first converted to its methyl ester and then reduced, for example with a suitable reducing agent, to yield 2-(1-adamantyl)-propanol-2. This alcohol can then be transformed into the target 1-adamantanemethanol. dtic.mil Alternatively, it can be synthesized from other adamantane (B196018) derivatives. chemicalbook.com

Esterification: 1-Adamantanemethanol is then reacted with nicotinic acid in an acid-catalyzed esterification reaction. For instance, refluxing the alcohol and acid in the presence of a catalyst like concentrated sulfuric acid can yield 1-adamantylmethyl nicotinate. researchgate.net

N-Oxidation: The final step is the oxidation of the pyridine nitrogen in 1-adamantylmethyl nicotinate. This can be achieved using one of the green methodologies described previously, such as hydrogen peroxide in acetic acid, to afford the final product, this compound. google.com

Route B: N-Oxidation followed by Esterification

Synthesis of Nicotinic Acid N-oxide: Nicotinic acid is oxidized to nicotinic acid N-oxide. This transformation can be carried out using various oxidizing agents, including hydrogen peroxide catalyzed by green heteropolyacid catalysts. researchgate.net

Synthesis of 1-Adamantanemethanol: This is synthesized as described in Route A.

Esterification: The final step involves the esterification of nicotinic acid N-oxide with 1-adamantanemethanol. This reaction can be challenging due to the electronic nature of the N-oxide. Acid-catalyzed esterification, potentially using activating agents to form a more reactive acyl intermediate, would be required to form the desired ester bond.

The choice between these routes would depend on the relative reactivity and stability of the intermediates and the efficiency of the N-oxidation versus the esterification step.

Analogous Synthetic Routes for Related N-Oxide Esters and Adamantane Derivatives

The synthetic principles applied to this compound can be extended to a broader range of related compounds.

The rigid, tetrahedral structure of adamantane makes its bridgehead positions (carbons 1, 3, 5, and 7) particularly interesting for functionalization.

Direct Functionalization: Adamantane itself can be directly functionalized at the bridgehead positions. For example, 1,3-adamantanediol (B44800) can be synthesized from adamantane using various metal catalysts or from 1,3-disubstituted adamantane derivatives. acs.org A practical synthesis of 1,3-adamantanediol involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride to form 1,3-dichloro adamantane, followed by hydrolysis. acs.org

From Pre-functionalized Adamantanes: A common starting material is 1-adamantanecarboxylic acid, which is commercially available. This can be used to synthesize a variety of 1,3-disubstituted derivatives. For example, a Koch-Haaf carbonylation can introduce a second carboxylic acid group to form 1,3-adamantane dicarboxylic acid. This diacid can then be reduced to 1,3-adamantane dimethanol. researchgate.net

The following table showcases methods for introducing functional groups at the bridgehead positions of adamantane.

| Starting Material | Reagents | Product | Reference |

| Adamantane | CrO₃, H₂SO₄, Acetic Acid | 1,3-Adamantanediol | researchgate.net |

| 1-Adamantanecarboxylic Acid | H₂SO₄, Formic Acid | 1,3-Adamantanedicarboxylic Acid | researchgate.net |

| 3-Hydroxyadamantane-1-carboxylic acid | 1. SOCl₂, 2. Et₃N, H₂O | 1,3-Adamantanediol | acs.org |

| 1-Adamantanol | NaNO₂, H₂SO₄-CHCl₃ | 1-Azidoadamantane | acs.org |

The N-oxidation methods are not limited to simple pyridines and can be applied to a wide range of nitrogen-containing heterocycles, such as quinolines.

Classical Oxidation: Peroxy acids remain a widely used method for the synthesis of various heterocyclic N-oxides. Peracetic acid, often generated in situ from hydrogen peroxide and glacial acetic acid, is a common choice for the oxidation of pyridines. abertay.ac.uk For more complex systems like quinolines, base-induced cyclization of o-nitroarylacetonitriles provides a route to substituted quinoline (B57606) N-oxides. combichemistry.com

Modern Catalytic Methods: Transition metal-mediated protocols are also employed. For example, silver-catalyzed amination of quinoline N-oxides demonstrates a modern approach to their functionalization. nih.gov The oxidation itself can be catalyzed, as seen with the use of methylrhenium trioxide (CH₃ReO₃) with sodium percarbonate for pyridine N-oxidation. wikipedia.org

The table below provides examples of synthetic methods for various heterocyclic N-oxides.

| Heterocycle | Oxidizing Agent/Method | Product | Reference |

| Pyridine | 40% Peracetic Acid | Pyridine-N-oxide | orgsyn.org |

| Substituted Pyridines | H₂O₂ / Acetic Acid | Substituted Pyridine-N-oxides | abertay.ac.uk |

| o-Nitroarylacetonitriles | Base-induced cyclization | Substituted Quinoline N-oxides | combichemistry.com |

| Nicotine | m-Chloroperbenzoic acid | Nicotine-1'-N-oxides | scispace.com |

Advanced Spectroscopic and Structural Characterization of 1 Adamantylmethyl Nicotinate N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structural assignment of 1-Adamantylmethyl nicotinate (B505614) N-oxide.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the adamantyl group and the nicotinoyl N-oxide ring. The adamantyl moiety, with its rigid cage-like structure, typically displays characteristic multiplets in the upfield region (approximately 1.5-2.1 ppm) for its methine (CH) and methylene (B1212753) (CH₂) protons. The methylene protons of the adamantyl group adjacent to the ester oxygen (-O-CH₂-) would appear as a distinct singlet or a narrow multiplet at a more downfield-shifted position (around 3.8-4.2 ppm) due to the deshielding effect of the oxygen atom. The aromatic protons of the nicotinic acid N-oxide ring are expected to resonate in the downfield region (typically 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions on the pyridine (B92270) N-oxide ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The adamantyl cage would exhibit signals in the aliphatic region (approximately 28-40 ppm). The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is anticipated to appear around 60-70 ppm. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons of the pyridine N-oxide ring would be observed in the downfield region (around 120-150 ppm), with the carbon atoms directly bonded to the nitrogen and oxygen atoms showing distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Adamantylmethyl Nicotinate N-Oxide (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantyl CH | 1.70 - 1.80 (m) | ~38 |

| Adamantyl CH₂ | 1.60 - 1.75 (m) | ~36 |

| Adamantyl CH₂ (bridgehead) | 2.00 - 2.10 (s) | ~28 |

| -O-CH₂- | 3.90 - 4.10 (s) | ~65 |

| Pyridine N-oxide H-2 | 8.40 - 8.50 (s) | ~140 |

| Pyridine N-oxide H-4 | 7.70 - 7.80 (d) | ~127 |

| Pyridine N-oxide H-5 | 7.50 - 7.60 (t) | ~126 |

| Pyridine N-oxide H-6 | 8.30 - 8.40 (d) | ~145 |

| C=O | - | ~165 |

s = singlet, d = doublet, t = triplet, m = multiplet

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the coupled protons on the nicotinoyl N-oxide ring, helping to differentiate between the H-4, H-5, and H-6 protons. It would also show correlations among the protons within the adamantyl cage, confirming their spatial relationships. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com The HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the proton signal around 4.0 ppm would correlate with the carbon signal around 65 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the -O-CH₂- protons and the ester carbonyl carbon, as well as the quaternary carbon of the adamantyl group. Correlations would also be observed between the aromatic protons and the carbons of the pyridine N-oxide ring, including the carbonyl carbon, which would definitively link the nicotinoyl N-oxide moiety to the adamantylmethyl ester group.

Vibrational Spectroscopy Applications (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. The N-O stretching vibration of the pyridine N-oxide moiety would give rise to a characteristic band around 1200-1300 cm⁻¹. The C-O stretching of the ester linkage would likely appear in the 1100-1250 cm⁻¹ region. Additionally, C-H stretching vibrations of the adamantyl and aromatic groups would be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations of the nicotinoyl N-oxide moiety are expected to produce strong signals in the Raman spectrum, typically in the 1500-1600 cm⁻¹ region. The symmetric vibrations of the adamantyl cage would also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 (Strong) | Moderate |

| N-O (N-oxide) | Stretching | 1200 - 1300 (Strong) | Weak |

| C-O (Ester) | Stretching | 1100 - 1250 (Strong) | Moderate |

| Aromatic C=C/C=N | Ring Stretching | 1500 - 1600 (Moderate) | Strong |

| Aliphatic C-H | Stretching | 2850 - 2950 (Strong) | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 (Moderate) | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₇H₂₁NO₃), the calculated exact mass would be determined. HRMS analysis would confirm the molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within a few parts per million). This technique is crucial for confirming the identity of the synthesized compound and ruling out other potential structures.

Application of Other Advanced Spectroscopic Techniques

While the aforementioned techniques are the primary tools for structural elucidation, other advanced spectroscopic methods could provide further insights. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy could be used to study the electronic transitions within the aromatic system of the nicotinoyl N-oxide moiety. Additionally, computational studies, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to predict and refine spectroscopic properties and to gain a deeper understanding of the molecule's electronic structure and reactivity.

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a valuable tool for studying free radicals and paramagnetic centers. For a molecule like this compound, which is a diamagnetic species (lacking unpaired electrons) in its ground state, direct EPR analysis would not yield a signal.

An EPR study would only be relevant if the molecule were involved in a process that generates a radical species, such as reacting with a free radical or undergoing oxidation or reduction to form a radical ion. For instance, EPR spin-trapping methods are widely used to detect short-lived radicals like nitric oxide (NO) or superoxide, but these studies involve the reaction of the radical with a "spin trap" to form a stable paramagnetic adduct, not the direct analysis of a stable, non-radical molecule. There are no published studies where this compound has been used in such a context or where its radical ions have been generated and analyzed by EPR.

Resonance Raman (rR) Spectroscopy

Resonance Raman (rR) spectroscopy is a specialized Raman scattering technique where the incident laser frequency is chosen to be close to the frequency of an electronic transition of the molecule. This resonance effect can enhance the intensity of Raman bands associated with the part of the molecule responsible for the light absorption (the chromophore) by a factor of 10² to 10⁶.

While standard Raman and FTIR spectra have been studied for related compounds like pyridine-N-oxide and nicotinic acid N-oxide to analyze their vibrational modes, there are no available Resonance Raman studies for this compound. Such a study would require identifying a suitable electronic transition (a chromophore) within the molecule and using a laser tuned to that specific wavelength. The nicotinate N-oxide portion would be the likely chromophore, but without experimental data, no detailed findings can be reported.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

While XPS has been used to study adamantane (B196018) derivatives on surfaces and various nitrogen-containing species, no specific XPS data has been published for this compound. A hypothetical analysis would involve identifying core-level spectra for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).

C 1s: We would expect to see distinct peaks for the carbons in the adamantyl cage, the methylene bridge, the ester carbonyl group, and the pyridine ring.

O 1s: Signals would arise from the N-oxide oxygen and the two ester oxygens.

N 1s: A single peak corresponding to the nitrogen atom in the N-oxidized pyridine ring would be expected.

Without experimental data, it is impossible to provide accurate binding energies, peak ratios, or detailed chemical state analysis.

Gas-Phase Electron Diffraction (GED/MS) for Molecular Geometry

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the three-dimensional structure of small molecules in the gas phase. By analyzing the scattering pattern of an electron beam that passes through a gaseous sample, precise measurements of bond lengths, bond angles, and torsional angles can be obtained.

Computational and Theoretical Investigations of 1 Adamantylmethyl Nicotinate N Oxide

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed examination of molecular properties that are often difficult or impossible to measure directly. For a molecule like 1-Adamantylmethyl nicotinate (B505614) N-oxide, which combines the bulky, rigid adamantane (B196018) cage with the electronically distinct nicotinic acid N-oxide moiety, these calculations can elucidate the interplay between its constituent parts.

Density Functional Theory (DFT) and ab initio methods are the primary tools for investigating the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional, are popular due to their balance of computational cost and accuracy. They calculate the electronic energy and structure of a molecule based on its electron density. Ab initio methods, like Møller-Plesset perturbation theory (MP2), are derived directly from the principles of quantum mechanics without empirical parameters, often providing a higher level of accuracy at a greater computational expense.

For 1-Adamantylmethyl nicotinate N-oxide, these methods can be used to determine its optimized three-dimensional geometry, vibrational frequencies, and various electronic properties. Studies on related adamantane derivatives have successfully employed DFT methods to understand structural features and complexation energies. dergipark.org.tr Similarly, extensive computational studies on pyridine (B92270) N-oxides have utilized both DFT and high-level ab initio methods to accurately predict their properties. mdpi.comnih.gov The choice of method and basis set is critical for obtaining reliable results, with larger basis sets generally yielding more accurate data.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.netnih.gov

Table 1: Calculated Frontier Orbital Energies for Related Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyridine N-oxide | DFT/B3LYP | -6.58 | -1.23 | 5.35 |

| Nicotinamide N-oxide | DFT/B3LYP | -7.12 | -2.01 | 5.11 |

| Methyl nicotinate N-oxide | DFT/B3LYP | -7.25 | -2.15 | 5.10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

The N-O bond is a defining feature of N-oxides, and its strength is a key parameter in their chemistry. The Bond Dissociation Energy (BDE) is the energy required to break this bond homolytically. Computational methods can provide reliable estimates of BDEs. For pyridine N-oxide, the experimental N-O BDE is approximately 63.3 ± 0.5 kcal/mol. nih.govacs.org High-level computational methods, such as G4 and CBS-APNO, have been shown to reproduce this value with high accuracy. wayne.edu The M06-2X DFT functional also provides excellent agreement with these more computationally intensive methods. nih.gov

For this compound, the BDE of the N-O bond is expected to be influenced by the substituents on the pyridine ring. The nicotinate group, being electron-withdrawing, may slightly alter the N-O bond strength compared to unsubstituted pyridine N-oxide. Computational studies on substituted pyridine N-oxides have shown that electron-withdrawing groups can stabilize the N-O bond, while electron-donating groups can have the opposite effect. rsc.org Thermochemical analysis also allows for the calculation of other important properties such as enthalpy, entropy, and Gibbs free energy of the molecule.

Table 2: Calculated N-O Bond Dissociation Energies for Pyridine N-Oxide

| Computational Method | Calculated BDE (kcal/mol) |

|---|---|

| M06-2X | 62.56 |

| CBS-QB3 | 65.40 |

| G4 | 63.14 |

| CBS-APNO | 63.26 |

Source: Data adapted from computational studies on pyridine-N-oxide. wayne.edu

Resonance energy is a measure of the extra stability a molecule gains from the delocalization of its electrons. In pyridine N-oxide, resonance structures contribute to the stability of the molecule and influence the properties of the N-O bond. The calculation of resonance energy typically involves comparing the calculated heat of formation of the actual molecule with a hypothetical structure that lacks resonance.

The resonance in the pyridine N-oxide ring system is a significant factor in its chemistry. The N-oxide group can act as both a sigma-acceptor and a pi-donor, leading to a complex electronic structure. The adamantyl group in this compound is not directly involved in the resonance of the aromatic ring but its presence can have indirect electronic effects. The calculation of resonance energy for such a system would provide a quantitative measure of the stabilization afforded by electron delocalization in the nicotinate N-oxide moiety.

The heat of formation (HOF) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Accurate calculation of HOF is crucial for determining the energetic stability of a molecule. Computational methods, particularly high-level composite methods like G3 and G4 theory, are capable of predicting HOFs with chemical accuracy (typically within 1-2 kcal/mol of experimental values).

Table 3: Standard Enthalpies of Formation for Related Compounds

| Compound | State | ΔHf° (kJ/mol) |

|---|---|---|

| Pyridine | Gas | 140.4 |

| Pyridine N-oxide | Crystal | -30 ± 5 |

| Pyridine-3-carboxylic acid N-oxide | Crystal | -2698.2 ± 0.7 (Combustion) |

| 4-Nitropyridine N-oxide | Crystal | -2556.3 ± 0.5 (Combustion) |

Source: Data compiled from various thermochemical studies. mdpi.comresearchgate.netanl.gov

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in the molecule over time, which is useful for studying its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.

Given the presence of the lipophilic adamantane group, MD simulations could be particularly useful for studying how this compound interacts with lipid bilayers, which is relevant for its potential biological applications. mdpi.com The adamantane moiety is known to enhance the lipophilicity of drugs, improving their pharmacokinetic properties. nih.gov Molecular modeling studies can help to understand these interactions at a molecular level, providing a basis for the rational design of new compounds with improved properties. Docking studies, another aspect of molecular modeling, could predict the binding affinity and orientation of this molecule within the active site of a target protein.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the ester linkage connecting the adamantane and pyridine N-oxide moieties. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

A systematic search of the conformational space can be performed using computational methods such as molecular mechanics or quantum mechanics. The potential energy surface (PES) is scanned by systematically rotating the dihedral angles of the ester group (e.g., C(adamantane)-CH₂-O-C(O)-C(pyridine)). For each rotational position, the energy of the molecule is calculated, allowing for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to conformational change.

The bulky and sterically demanding adamantyl group significantly influences the conformational preferences. It is expected that the most stable conformers will be those that minimize steric hindrance between the adamantane cage and the pyridine N-oxide ring. The resulting energy landscape would likely show a few low-energy conformers separated by relatively low energy barriers, indicating that the molecule can interconvert between these stable states at room temperature.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (τ) [C-O-C-C] | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |

| B | ~60° (gauche) | 1.20 | 12.3 |

| C | ~-60° (gauche) | 1.25 | 11.8 |

| D | ~0° (syn-periplanar) | 4.50 | 0.6 |

Note: This data is illustrative and based on typical energy differences for similar ester conformations. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a given environment (e.g., in a solvent or interacting with a biological target). semanticscholar.orgtandfonline.com MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations and the timescales of these events. researchgate.net

Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and dynamics. tandfonline.com

Intermolecular Interactions: If simulated with other molecules, MD can show how the adamantyl group, the ester linkage, and the pyridine N-oxide ring participate in non-covalent interactions. The bulky adamantane moiety is known to engage in significant lipophilic interactions. nih.gov

Simulations of adamantane derivatives have shown that the rigid cage structure can influence the ordering of solvent molecules and participate in hydrophobic interactions that are crucial for molecular recognition processes. semanticscholar.orgtandfonline.com For this compound, MD simulations could quantify the flexibility of the linker and the rotational freedom of the entire adamantylmethyl group relative to the pyridine N-oxide ring.

Table 2: Illustrative Root Mean Square Fluctuation (RMSF) Data from a Hypothetical MD Simulation

| Molecular Moiety | Average RMSF (Å) | Interpretation |

| Adamantane Cage | 0.3 | Highly rigid, low internal motion. |

| Methylene (B1212753) Linker (-CH₂-) | 0.8 | Moderate flexibility, allowing reorientation of the adamantyl group. |

| Ester Group (-COO-) | 0.6 | Some rotational freedom, but more constrained than the methylene linker. |

| Pyridine N-Oxide Ring | 0.4 | Rigid aromatic system with slight out-of-plane fluctuations. |

Note: This table represents expected trends in atomic fluctuations from an MD simulation.

Theoretical Studies on Substituent Effects and Aromaticity in Pyridine N-Oxides

The electronic properties of the pyridine N-oxide ring are significantly modulated by its substituents. In this compound, the adamantylmethyl nicotinate group at the 3-position acts as a substituent. Theoretical studies on substituted pyridine N-oxides help to understand how this group influences the aromaticity and electronic distribution of the ring. nih.gov

The N-oxide functional group itself is a strong π-donor and σ-acceptor. This dual nature enhances the electron density in the pyridine ring, particularly at the 2, 4, and 6 positions, while the nitrogen atom becomes more electron-deficient. The substituent at the 3-position, an ester group, is generally considered to be electron-withdrawing through both inductive and resonance effects.

Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic descriptors that quantify these effects:

NBO (Natural Bond Orbital) Analysis: This analysis provides information about the charge distribution and orbital interactions. It can quantify the donation of electron density from the oxygen of the N-oxide to the ring and the withdrawal of electron density by the ester substituent.

The presence of an electron-withdrawing group like the ester at the 3-position is expected to decrease the electron density of the ring compared to unsubstituted pyridine N-oxide, potentially influencing its reactivity. nih.govresearchgate.net

Computational Predictions of Chemical Reactivity and Site Selectivity

Computational chemistry provides valuable tools for predicting the reactivity of molecules and the most likely sites for chemical reactions. For pyridine N-oxides, reactivity is complex as they can react with both electrophiles and nucleophiles. scripps.edu The N-oxide group activates the ring towards certain reactions while deactivating it towards others. arkat-usa.org

Key computational approaches to predict reactivity include:

Frontier Molecular Orbital (FMO) Theory: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates the most likely sites for electrophilic attack (where the molecule acts as a nucleophile), while the LUMO indicates the most likely sites for nucleophilic attack (where the molecule acts as an electrophile). For pyridine N-oxides, the HOMO is often localized on the oxygen atom and the ring, while the LUMO is distributed over the ring system. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of the molecule. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate areas of positive potential (electron-poor, susceptible to nucleophilic attack). For a typical pyridine N-oxide, the oxygen atom is a site of strong negative potential.

Fukui Functions: These functions are derived from conceptual DFT and provide a more quantitative measure of the reactivity at different atomic sites for both nucleophilic and electrophilic attack.

For this compound, computational models would likely predict that the oxygen of the N-oxide is a primary site for electrophilic attack. Nucleophilic attack is generally favored at the 2- and 6-positions of the pyridine N-oxide ring. researchgate.netnih.gov The presence of the ester group at the 3-position would further modulate this reactivity, potentially making the 2-, 4-, and 6-positions more susceptible to nucleophilic attack due to its electron-withdrawing nature. rsc.org

Mechanistic Studies of Reactions Involving 1 Adamantylmethyl Nicotinate N Oxide

Reaction Pathways of the N-Oxide Functionality

The N-oxide group in 1-Adamantylmethyl nicotinate (B505614) N-oxide is a versatile reactive center, participating in a variety of transformations including nucleophilic reactions, intramolecular rearrangements, deoxygenation, cycloadditions, and oxygen-atom transfer processes.

Deoxygenation Mechanisms

The removal of the oxygen atom from the N-oxide is a common and synthetically useful reaction. Various methods have been developed for the deoxygenation of pyridine (B92270) N-oxides, which are applicable to 1-Adamantylmethyl nicotinate N-oxide. These methods often tolerate a range of functional groups, including esters. organic-chemistry.orgorganic-chemistry.org

One common approach involves the use of transition metal catalysts. For instance, a palladium-catalyzed method using trialkylamines as transfer oxidants has been shown to be effective for the deoxygenation of pyridine N-oxide derivatives with diverse functional groups, including esters. organic-chemistry.org Photocatalytic systems, such as those employing rhenium complexes, can also achieve deoxygenation under mild conditions. nih.govchemrxiv.org These photocatalytic methods are capable of reducing a variety of N-oxides. nih.gov

Alternative, metal-free deoxygenation methods have also been developed. A sustainable approach utilizes iodide and formic acid, where iodide acts as a catalytic reductant and formic acid serves as an activator, solvent, and stoichiometric reductant. rsc.org This system has been shown to be effective for sterically hindered pyridine N-oxides and is compatible with carbonyl functionalities. rsc.org The proposed mechanism for this reaction involves an SN2-type attack of the iodide on the protonated N-oxide. rsc.org

The general conditions for some deoxygenation methods applicable to pyridine N-oxide esters are summarized in the table below.

| Reagent/Catalyst System | General Conditions | Key Features |

|---|---|---|

| [Pd(OAc)2]/dppf, Et3N | Microwave or conventional heating (140–160 °C) in MeCN | Chemoselective, tolerates esters, scalable. organic-chemistry.org |

| [Re(4,4'-tBu-bpy)(CO)3Cl] | Visible light, ambient temperature | Photocatalytic, mild conditions. nih.govchemrxiv.org |

| MgI2, Formic Acid | Room temperature | Metal-free, sustainable, compatible with hindered substrates. rsc.org |

Cycloaddition Reactions Involving the N-O Bond

The N-oxide functionality can act as a 1,3-dipole, participating in cycloaddition reactions. These reactions provide a route to various heterocyclic systems. arkat-usa.org While specific studies on this compound are not available, the general reactivity of pyridine N-oxides in cycloadditions can be considered.

Pyridine N-oxides can undergo [3+2] cycloaddition reactions with various dipolarophiles. The reactivity and regioselectivity of these reactions are influenced by the electronic nature of both the pyridine N-oxide and the dipolarophile. The presence of the electron-withdrawing nicotinate ester group would likely affect the electronic properties of the pyridine N-oxide, thereby influencing its cycloaddition reactivity.

Oxygen-Atom Transfer (OAT) Processes

Pyridine N-oxides can act as oxygen-atom donors in various chemical transformations, a process known as oxygen-atom transfer (OAT). researchgate.net These reactions are often catalyzed by metal complexes. The N-O bond, being relatively weak, can be cleaved to transfer the oxygen atom to a suitable acceptor.

The efficiency of OAT can be influenced by the electronic properties of the pyridine N-oxide. The nicotinate ester group, being electron-withdrawing, may modulate the OAT ability of the N-oxide. Rhenium-catalyzed OAT from pyridine N-oxides to phosphines has been studied, providing insights into the kinetics and mechanism of such processes. researchgate.net

Reactivity at the Nicotinate Ester Moiety

The adamantylmethyl nicotinate portion of the molecule undergoes reactions typical of esters, primarily hydrolysis and transesterification. The bulky 1-adamantylmethyl group is expected to exert significant steric hindrance at the carbonyl center, influencing the rates and mechanisms of these reactions.

Mechanisms of Ester Hydrolysis and Transesterification

Ester hydrolysis can be catalyzed by either acid or base. The mechanism of hydrolysis is significantly affected by steric hindrance. For sterically hindered esters like this compound, the rate of hydrolysis is generally slower compared to less hindered esters. arkat-usa.orgnih.gov

Under basic conditions, the hydrolysis of sterically hindered esters can be challenging. However, methods using non-aqueous conditions, such as NaOH in a mixture of methanol (B129727) and dichloromethane (B109758), have been shown to effectively saponify crowded esters at room temperature. arkat-usa.org This is attributed to the presence of poorly solvated, and therefore more nucleophilic, hydroxide (B78521) ions. arkat-usa.org

Acid-catalyzed hydrolysis of sterically hindered esters may proceed through an AAC1 mechanism, involving the formation of a carbocation intermediate from the alcohol moiety, especially if the carbocation is stable. youtube.com However, given that a primary carbocation would be formed from the 1-adamantylmethyl group, this pathway is less likely. A more probable mechanism is the standard AAC2 pathway, though it would be slowed by steric hindrance.

Transesterification, the conversion of one ester to another, can also be performed under acidic or basic conditions. masterorganicchemistry.com The mechanism under basic conditions involves a two-step addition-elimination pathway. masterorganicchemistry.com For a sterically hindered ester, this process would also be slower. Industrial processes for the synthesis of nicotinate esters often utilize transesterification. google.com

The table below summarizes the expected influence of the adamantyl group on the reactivity of the ester.

| Reaction | Expected Influence of Adamantyl Group | Mechanistic Implication |

|---|---|---|

| Base-catalyzed Hydrolysis | Decreased reaction rate | Steric hindrance to nucleophilic attack at the carbonyl carbon. arkat-usa.orgnih.gov |

| Acid-catalyzed Hydrolysis | Decreased reaction rate | Hindrance to the approach of water to the protonated carbonyl. |

| Transesterification | Decreased reaction rate | Slower formation of the tetrahedral intermediate due to steric bulk. masterorganicchemistry.com |

Chemical Transformations of the 1-Adamantylmethyl Group

The adamantane (B196018) cage is a rigid, lipophilic, and sterically demanding hydrocarbon scaffold. Its chemistry is dominated by reactions at its C-H bonds, particularly at the four equivalent tertiary (bridgehead) positions and twelve equivalent secondary positions.

Oxidative Functionalization Pathways of Adamantane Scaffolds

The oxidative functionalization of adamantane is a well-studied area, often proceeding through radical or cationic intermediates. The tertiary C-H bonds at the bridgehead positions are significantly more reactive than the secondary C-H bonds due to the greater stability of the resulting tertiary radical or cation.

Common oxidative pathways include:

Hydroxylation: Direct oxidation to form adamantanols, often using strong oxidizing agents or metal catalysts that mimic cytochrome P450 enzymes.

Carbonylation: The introduction of a carbonyl group can be achieved under oxidative conditions in the presence of carbon monoxide, leading to adamantane carboxylic acids or esters.

The selectivity for functionalization at the tertiary versus secondary positions is a key aspect of these reactions. Statistically, there are 12 secondary hydrogens and only 4 tertiary hydrogens. However, the inherent higher reactivity of the tertiary C-H bonds often leads to preferential functionalization at the bridgehead positions.

| Oxidative Reaction | Typical Reagents | Preferential Site of Attack | Key Intermediate |

|---|---|---|---|

| Hydroxylation | Metal Porphyrins, H₂O₂ | Tertiary (Bridgehead) | Adamantyl radical/cation |

| Oxidative Carbonylation | Pd Catalyst, CO, O₂ | Tertiary (Bridgehead) | Adamantyl radical |

| Bromination | Br₂, Lewis Acid | Tertiary (Bridgehead) | Adamantyl cation |

Radical Reaction Mechanisms Associated with Adamantane

Adamantane is an excellent substrate for radical reactions due to the stability of the adamantyl radical, especially the 1-adamantyl (tertiary) radical. These radicals can be generated through hydrogen atom transfer (HAT) using various radical initiators.

Once formed, the adamantyl radical can participate in a variety of transformations:

Halogenation: Reaction with halogens or halogen sources leads to adamantyl halides.

Addition to Alkenes: The adamantyl radical can add across double bonds in a Giese-type reaction.

Arylation: Radical arylation can be achieved using photooxidation methods with reagents like 1,2,4,5-tetracyanobenzene (TCB), where single-electron transfer (SET) from adamantane generates a radical cation that deprotonates to the adamantyl radical.

In the context of this compound, radical abstraction would most likely occur at the tertiary bridgehead positions of the adamantane core, remote from the nicotinate ester linkage.

Interplay of Structural Moieties in Overall Reaction Mechanisms

Influence of the Adamantylmethyl Group on N-Oxide Reactivity

The 1-adamantylmethyl group is primarily a bulky, sterically demanding substituent. Its influence on the reactivity of the pyridine N-oxide ring is likely to be twofold:

Steric Hindrance: The group is attached at the C3 position via an ester linkage (-COOCH₂-Ad). While not directly attached to the ring, its bulk could sterically encumber the adjacent C2 position, potentially directing C-H activation or nucleophilic attack towards the more accessible C6 position.

Electronic Effects: The adamantyl group is weakly electron-donating through induction. This effect, transmitted through the methylene (B1212753) and ester linkage, is likely to have a minor impact on the electron density of the pyridine ring compared to the powerful electronic effects of the N-oxide group itself.

Impact of N-Oxide on Nicotinate Ester Transformations

The N-oxide group has a profound electronic impact on the entire molecule. As a functional group, it possesses a dipolar N⁺-O⁻ bond, which makes it a strong inductive electron-withdrawing group but also a π-electron donor through resonance.

This electronic perturbation affects the nicotinate ester moiety:

Ester Hydrolysis: The strong electron-withdrawing nature of the N-oxidized pyridine ring increases the electrophilicity of the carbonyl carbon in the nicotinate ester. This would render the ester more susceptible to nucleophilic attack, such as base-catalyzed hydrolysis, compared to a non-oxidized nicotinate ester.

Reactions at the Methylene Bridge: The electron-withdrawing character of the ring system could slightly increase the acidity of the protons on the methylene group connecting the adamantyl cage to the ester oxygen, although this effect is likely to be minimal.

Structure Reactivity Relationships in 1 Adamantylmethyl Nicotinate N Oxide Systems

Electronic Effects of the N-O Dipole on Pyridine (B92270) Ring Reactivity

The introduction of an N-oxide functional group dramatically alters the electronic landscape of the pyridine ring compared to its parent heterocycle, pyridine. The N-O bond is a semipolar, dative bond, creating a significant dipole moment and rendering the molecule a formally zwitterionic species. nih.gov This results in a complex distribution of charge that can be described by several resonance structures.

The N-oxide group has a dual electronic nature. On one hand, the positively charged nitrogen atom withdraws electron density from the ring through an inductive effect, deactivating the ring towards electrophilic attack, particularly at the 3- and 5-positions. On the other hand, the negatively charged oxygen atom can donate electron density back into the ring via resonance, increasing electron density at the 2-, 4-, and 6-positions. youtube.comarkat-usa.org This push-pull mechanism makes the pyridine N-oxide ring more reactive than pyridine towards both nucleophiles (at the 2- and 4-positions) and electrophiles (at the 4-position). nih.govscripps.edu For instance, electrophilic substitution, such as nitration, occurs preferentially at the 4-position, whereas nucleophilic substitution is directed to the 2- and 4-positions. sapub.orgchemtube3d.com

The significant alteration of electronic properties is reflected in the compound's physical characteristics. Pyridine N-oxide is a much weaker base than pyridine, and it possesses a substantially higher dipole moment. scripps.eduwikipedia.org

| Property | Pyridine | Pyridine N-Oxide | Reference |

|---|---|---|---|

| pKa (of conjugate acid) | 5.2 | 0.79 - 0.8 | scripps.eduwikipedia.org |

| Dipole Moment (D) | 2.03 - 2.2 D | 4.13 - 4.24 D | scripps.edusapub.org |

| N-O Bond Length (Å) | N/A | ~1.29 - 1.34 Å | sapub.orgwikipedia.org |

| Reactivity towards Nucleophiles | Low | Activated at C2/C4 | nih.gov |

| Reactivity towards Electrophiles | Deactivated (reacts at C3) | Activated at C4 | sapub.org |

Steric and Electronic Influences of the 1-Adamantylmethyl Substituent

The 1-adamantylmethyl group is a bulky, rigid, and highly lipophilic substituent that exerts significant steric and electronic influences on the molecule's reactivity.

| Substituent (R in R-CH₂-X) | Eₛ Value | Relative Steric Bulk | Reference |

|---|---|---|---|

| Methyl (-CH₃) | 0.00 | Low (Reference) | wikipedia.org |

| Ethyl (-CH₂CH₃) | -0.07 | Low | wikipedia.org |

| Isopropyl (-CH(CH₃)₂) | -0.47 | Medium | wikipedia.org |

| tert-Butyl (-C(CH₃)₃) | -1.54 | High | researchgate.net |

| Neopentyl (-CH₂C(CH₃)₃) | -1.74 | Very High | researchgate.net |

| 1-Adamantylmethyl | Not available (expected to be ≥ -1.74) | Very High | N/A |

Electronic Influence: The adamantylmethyl group is primarily an alkyl group and is considered to be weakly electron-donating through an inductive effect (a positive inductive effect, +I). This effect is quantified by Taft's polar substituent constant, σ. Alkyl groups have σ values that are typically slightly negative, indicating their electron-donating nature relative to hydrogen. For instance, the methyl group has a σ* of 0.00 (by definition), while the ethyl group has a σ* of -0.10. The 1-adamantylmethyl group would be expected to have a similar weakly electron-donating character.

Role of the Ester Linkage in Modulating Reactivity

The ester group is electron-withdrawing, which influences the electronic properties of the pyridine ring to which it is attached at the 3-position (meta position relative to the nitrogen). This withdrawal effect can further modify the reactivity of the ring positions.

Furthermore, the ester linkage is itself a reactive site, most notably susceptible to hydrolysis. The rate of ester hydrolysis is sensitive to both electronic and steric effects. nih.govchemrxiv.org

Electronic Effects: The reaction is facilitated by electron-withdrawing groups on the acyl portion (the pyridine N-oxide ring), which increase the electrophilicity of the carbonyl carbon. The N-oxide function enhances this effect compared to a standard pyridine ring.

Steric Effects: The rate of hydrolysis is significantly hindered by bulky groups in the alcohol portion of the ester. tandfonline.com The large 1-adamantylmethyl group provides substantial steric protection to the carbonyl carbon, making nucleophilic attack by water or hydroxide (B78521) ions more difficult and thereby slowing the rate of hydrolysis compared to less bulky esters like methyl or ethyl nicotinate (B505614). nih.govtandfonline.com

Investigation of Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the 1-adamantylmethyl nicotinate N-oxide system, these outcomes are dictated by the combination of the electronic directing effects of the N-oxide and the steric hindrance of the adamantylmethyl group.

The N-oxide group strongly activates the C2 and C4 positions of the pyridine ring for nucleophilic attack. researchgate.net However, in this specific molecule, the C2 position is adjacent to the ester linkage at C3, which is in turn connected to the very bulky 1-adamantylmethyl group. This arrangement creates significant steric crowding around the C2 position. Consequently, in nucleophilic substitution reactions, attack is highly likely to be regioselectively directed to the less sterically encumbered C4 position.

| Position on Ring | Electronic Effect of N-Oxide | Steric Effect of Substituents | Predicted Outcome |

|---|---|---|---|

| C2 | Activated (Electron Deficient) | Highly Hindered (by adjacent adamantylmethyl ester) | Attack is disfavored |

| C4 | Activated (Electron Deficient) | Unhindered | Attack is favored |

| C6 | Activated (Electron Deficient) | Unhindered | Attack is possible but often less favored than C4 |

Stereoselectivity would become a key consideration if a chiral center is formed during a transformation. For instance, in a cycloaddition reaction involving the pyridine ring, the bulky adamantylmethyl group could act as a stereodirecting group, favoring the approach of a reagent from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Prediction

While no specific Quantitative Structure-Reactivity Relationship (QSRR) models for this compound were identified in the surveyed literature, the principles of QSRR can be applied to predict its chemical behavior. QSRR models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity in a particular process. nih.govresearchgate.net

To develop a QSRR model for this system, one would synthesize a series of analogs and measure their reaction rates or product distributions. These experimental results would then be correlated with a set of calculated molecular descriptors. researchgate.net

Key descriptors for modeling the reactivity of this system would include:

Electronic Descriptors: Hammett (σ) constants to describe the electron-donating or -withdrawing effects of substituents on the pyridine ring. sciepub.com

Steric Descriptors: Taft steric parameters (Eₛ) to quantify the bulk of the ester group and other substituents. taylorfrancis.com

Lipophilicity Descriptors: The partition coefficient (log P) to account for solubility and phase-transfer effects, heavily influenced by the adamantyl group.

Quantum Chemical Descriptors: Calculated values such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moments could provide a more detailed picture of the electronic structure. researchgate.net

A potential QSRR equation might take the general form:

log(k) = ρσ + δEₛ + c(log P) + C

Where k is the reaction rate constant, ρ (rho) is the reaction constant describing sensitivity to electronic effects, δ (delta) is the sensitivity to steric effects, and c and C are constants. Such a model could be used to predict the reactivity of new, unsynthesized derivatives and to gain deeper insight into the reaction mechanism. nih.gov

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Strategies for N-Oxide Bearing Adamantane (B196018) Derivatives

The synthesis of N-oxide bearing adamantane derivatives, including the title compound, is not yet standardized. Future research will likely focus on developing efficient, high-yield synthetic pathways. The primary strategies would revolve around either the late-stage oxidation of a pre-formed adamantane-pyridine conjugate or the early-stage coupling of an adamantane moiety with a pre-oxidized pyridine (B92270) ring.

Two plausible synthetic routes for 1-Adamantylmethyl nicotinate (B505614) N-oxide are:

Route A: Post-Esterification N-Oxidation: This approach involves the initial synthesis of 1-Adamantylmethyl nicotinate, followed by the oxidation of the pyridine nitrogen. This is a common strategy for preparing N-oxides. The esterification could be achieved by reacting 1-adamantylmethanol with nicotinoyl chloride, followed by oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. orgsyn.org

Route B: Pre-Oxidation Esterification: This strategy involves the synthesis of nicotinic acid N-oxide first, followed by its esterification with 1-adamantylmethanol. prepchem.com This route avoids exposing the adamantane group to potentially harsh oxidizing conditions but may present challenges due to the modified reactivity of the N-oxide carboxylic acid.

A comparative overview of these potential strategies is presented below.

| Strategy | Key Steps | Reagents | Potential Advantages | Potential Challenges |

| Route A | 1. Esterification2. N-Oxidation | 1. 1-Adamantylmethanol, Nicotinoyl chloride2. m-CPBA or H₂O₂/AcOH | Utilizes well-established esterification and oxidation reactions. | The adamantane moiety might undergo side reactions during oxidation. |

| Route B | 1. N-Oxidation of Nicotinic Acid2. Esterification | 1. H₂O₂/AcOH2. Nicotinic acid N-oxide, 1-Adamantylmethanol, DCC/DMAP | Protects the adamantane core from oxidation. | Esterification of the N-oxide may be less efficient due to altered electronics. |

Further research is required to optimize reaction conditions, catalysts, and purification methods to establish a robust and scalable synthesis for this class of compounds.

Integrated Computational and Experimental Approaches for Mechanistic Elucidation

Understanding the reaction mechanisms involving 1-Adamantylmethyl nicotinate N-oxide is crucial for predicting its behavior and designing applications. An integrated approach combining computational modeling with experimental validation offers the most powerful tool for this purpose.

Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the compound's electronic structure, reaction pathways, and transition state energies. nih.govrsc.org For instance, DFT calculations can model the N-O bond dissociation enthalpy, which is a key parameter for the N-oxide group's function as an oxygen donor. nih.govresearchgate.net Experimental techniques such as kinetic studies, isotopic labeling, and spectroscopic analysis (NMR, IR) can then be used to validate the computational predictions.

A hypothetical integrated study to elucidate the mechanism of oxygen transfer from this compound to a substrate could be structured as follows:

| Technique | Objective | Expected Outcome |

| DFT Calculations | Model the reaction pathway, calculate activation energies, and characterize transition states for oxygen transfer. | A detailed energetic profile of the reaction, identifying the rate-determining step and key intermediates. |

| Kinetic Studies | Experimentally measure reaction rates under various conditions (temperature, concentration). | Determination of the reaction order and activation parameters to compare with DFT predictions. rsc.org |

| In-situ Spectroscopy | Monitor the reaction progress in real-time to identify and characterize transient species. | Direct observation of intermediates proposed by computational models. |

| Isotopic Labeling | Use ¹⁸O-labeled N-oxide to trace the path of the oxygen atom during the reaction. | Unambiguous confirmation of the oxygen transfer mechanism. |

This synergistic approach provides a comprehensive understanding that is unattainable through either method alone, paving the way for the rational design of reactions utilizing this compound.

Exploration of Unconventional Reactivity Modes for Chemical Synthesis

The unique structure of this compound suggests potential for unconventional reactivity. The adamantane cage is known for its ability to undergo selective C-H functionalization at its bridgehead positions, while the N-oxide group can act as an internal oxidant or participate in radical reactions. researchgate.net

Future research could explore:

Directed C-H Functionalization: The N-oxide group, potentially coordinated to a metal catalyst, could direct the selective oxidation or functionalization of one of the adamantane's C-H bonds.

Photoredox Catalysis: The electronic properties of the nicotinate N-oxide moiety could be exploited in photoredox cycles for novel bond formations.

Radical-Mediated Reactions: The N-O bond can be homolytically cleaved under certain conditions to initiate radical chain reactions, using the adamantyl group to introduce steric bulk in a targeted manner.

| Reaction Type | Proposed Reagents/Conditions | Rationale |

| Intramolecular C-H Hydroxylation | Transition metal catalyst (e.g., Fe, Ru), light or heat | The N-oxide serves as an internal oxygen source, directed towards a specific C-H bond on the adamantane scaffold. |

| Mechanochemical Synthesis | Ball milling with a co-reactant | Using mechanical force to induce reactions in the solid state, potentially accessing novel reactivity pathways for the sterically hindered molecule. rsc.org |

| Dual-Function Reactivity | Reaction with an unsaturated substrate and a radical initiator | The N-oxide partakes in an oxidative addition while the adamantane moiety provides a rigid structural template. |

Exploring these unconventional modes could lead to the development of new synthetic methodologies for creating complex, sterically hindered molecules.

Advanced Materials and Catalyst Design Incorporating the Compound's Architecture

The inherent properties of the adamantane group—rigidity, thermal stability, and defined three-dimensional structure—make it an excellent building block for advanced materials and catalysts. guidechem.comresearchgate.net The addition of the functional nicotinate N-oxide "handle" provides a coordination site for metals or a reactive center for polymerization.

Potential applications include:

High-Performance Polymers: Incorporating the compound as a monomer could lead to polymers with enhanced thermal stability, high glass transition temperatures, and specific optical properties. guidechem.com

Metal-Organic Frameworks (MOFs): The nicotinate N-oxide can act as a rigid, directional linker to construct robust MOFs with tailored pore sizes for gas storage or catalysis.

Organocatalysis: The bulky adamantane group can create a specific chiral pocket around a catalytic center attached to the pyridine ring, enabling enantioselective transformations. researchgate.net

Self-Assembled Monolayers: The adamantane "cage" can act as an anchor group on surfaces like gold or silicon, while the N-oxide provides a functionalizable outer surface.

| Application Area | Design Concept | Potential Advantage |

| Advanced Polymers | Use as a co-monomer in polymerization reactions. | Increased thermal stability, rigidity, and solubility in organic media. guidechem.com |

| Heterogeneous Catalysis | Immobilize the molecule onto a solid support to create a catalyst. | The adamantane scaffold provides steric control and stability for the active catalytic site. researchgate.net |

| Nonlinear Optical Materials | Organize the molecules in a non-centrosymmetric crystalline structure. | The adamantane core can contribute to strong second-harmonic generation properties. rsc.org |

The development of materials and catalysts based on the this compound architecture represents a promising frontier for creating functional systems with precisely controlled properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-Adamantylmethyl Nicotinate N-Oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via oxidation of 1-adamantylmethyl nicotinate using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., dichloromethane). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-oxidizer) are critical for minimizing byproducts like over-oxidized derivatives. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients. Synthetic protocols for analogous N-oxides (e.g., methyl nicotinate N-oxide) report yields of 70–96% under optimized conditions .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer: Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light (300–800 nm) in controlled chambers, with HPLC monitoring of degradation products.

- Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C, followed by LC-MS to detect hydrolysis products (e.g., free nicotinic acid or adamantane derivatives). Safety data for structurally similar N-oxides recommend storage at –20°C in inert atmospheres to prevent oxidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks.

- First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion. Safety data sheets for methyl nicotinate N-oxide (CAS 15905-18-7) emphasize these precautions due to potential irritant properties .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) fingerprinting elucidate mutagenicity risks of this compound?

- Methodological Answer: SAR analysis involves:

- Substructure identification : Compare the compound’s aromatic N-oxide moiety to mutagenicity alerts in databases like Ames test results or ToxCast.

- Hierarchical clustering : Use tools like OECD QSAR Toolbox to group it with structurally similar N-oxides (e.g., pyridine N-oxides) and evaluate shared mutagenic endpoints.

- In vitro assays : Conduct bacterial reverse mutation (Ames) tests with TA98 and TA100 strains, accounting for metabolic activation (S9 fraction). Proprietary data on aromatic N-oxides suggest variable mutagenicity depending on substituent positioning .

Q. What experimental strategies can resolve contradictions in cellular uptake data for this compound?

- Methodological Answer: Contradictions may arise from transporter expression variability. To address this:

- Cell line selection : Use models with defined transporter profiles (e.g., HEK293 overexpressing OCT1 or MCTs) to isolate uptake mechanisms.

- Knockout models : Compare wild-type vs. Oct1/Oct2-knockout mice to assess transporter dependency.

- Competitive inhibition : Co-incubate with known substrates (e.g., nicotinate for MCTs) to identify transport pathways. Studies on sorafenib N-oxide demonstrated OCT1-independent uptake, highlighting the need for multi-model validation .

Q. How does this compound interact with lipid metabolism pathways, and what analytical methods are suitable for tracking its metabolites?

- Methodological Answer: Nicotinate derivatives often modulate lipid metabolism via NAD/NADP coenzyme systems. To study this:

- Metabolomics : Use LC-HRMS with HILIC chromatography to detect metabolites in biological matrices (e.g., plasma, liver homogenates).

- Pathway analysis : Tools like MetaboAnalyst 5.0 can map metabolites to pathways (e.g., nicotinate/nicotinamide metabolism, sphingolipid signaling).

- Isotopic labeling : Synthesize a deuterated or ¹³C-labeled analog for precise pharmacokinetic tracking. Research on nicotinate transport at the blood-retinal barrier employed radiolabeled ([³H]) analogs to quantify distribution .

Q. What statistical and computational approaches are recommended for analyzing dose-response data in preclinical studies of this compound?

- Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Uncertainty quantification : Apply Monte Carlo simulations to account for instrumental error (e.g., ±5% HPLC variability).

- Machine learning : Train random forest models on historical toxicity data to predict adverse effects. Guidelines from extended essay frameworks stress raw data transparency and appendix inclusion for reproducibility .

Methodological Notes

- Data Reproducibility : Full experimental details (solvent batches, instrument calibration logs) must be documented, per standards in Antioxidants .

- Conflict Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR for purity, LC-MS/MS for quantification) to address discrepancies in SAR or toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.